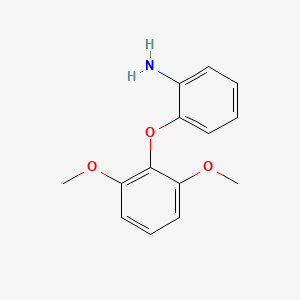

2-(2,6-Dimethoxyphenoxy)aniline

Description

2-(2,6-Dimethoxyphenoxy)aniline is an aromatic amine derivative characterized by an aniline group substituted with a 2,6-dimethoxyphenoxy moiety. This compound’s structure features two methoxy groups at the ortho positions of the phenoxy ring, which confer distinct electronic and steric properties.

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

2-(2,6-dimethoxyphenoxy)aniline |

InChI |

InChI=1S/C14H15NO3/c1-16-12-8-5-9-13(17-2)14(12)18-11-7-4-3-6-10(11)15/h3-9H,15H2,1-2H3 |

InChI Key |

UEUKXEQTKIEXLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Anilines

Key structural analogs include:

Key Insights :

- The 2,6-dimethoxy substitution pattern in the target compound may confer steric hindrance, influencing binding interactions in biological systems .

Receptor Affinity Analogs

The 2,6-dimethoxyphenoxy moiety is critical in receptor ligands. For example:

- WB4101 (a 2,6-dimethoxyphenoxy analogue): Exhibits nanomolar affinity as a 5-HT1A antagonist. Derivatives with o-methyl, o-t-butyl, or o-methoxy groups (e.g., (S)-2, (S)-16) show similar specificity, suggesting that steric bulk at the ortho positions is tolerated in receptor binding .

Comparison :

- The target compound’s unsubstituted aniline group contrasts with WB4101’s complex side chains. This difference may limit its direct use as a receptor ligand but highlights the scaffold’s versatility for functionalization .

Lignin Model Dimers

The 2,6-dimethoxyphenoxy group is prevalent in lignin model compounds:

- Compound II (1-(4-hydroxy-3-methoxyphenyl)-2-(2,6-dimethoxyphenoxy)-1,3-propanediol): Degraded via alkyl-aryl cleavage by lignin peroxidase .

- Veratrylglycerol-β-syringyl ether (VS): Features a 2,6-dimethoxyphenoxy group; its hydrolysis kinetics and conformation depend on stereochemistry and substituents .

Comparison :

- Unlike these diol-based dimers, 2-(2,6-Dimethoxyphenoxy)aniline lacks hydroxyl groups, likely rendering it more resistant to oxidative degradation. However, the aniline’s amine group could participate in alternative reaction pathways, such as Schiff base formation .

Physicochemical Properties

- logP: Analogous compounds with 2,6-dimethoxyphenoxy groups (e.g., dimethyl(2,6-dimethoxyphenoxy)butoxy silane) exhibit logP values ~3.6, suggesting moderate lipophilicity . The target compound’s logP is expected to be lower due to the polar aniline group, impacting bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.